molecular formula C20H17FN2O4 B14971155 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide

Cat. No.: B14971155
M. Wt: 368.4 g/mol
InChI Key: MGFCCVHFUCSADN-WAPJZHGLSA-N
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Description

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrrolidinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a substitution reaction.

    Construction of the Pyrrolidinone Moiety: This can be synthesized through the cyclization of amino acid derivatives.

    Final Coupling Reaction: The final step involves coupling the intermediate products under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidinone moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE: Similar structure with a chlorine atom instead of fluorine.

    (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE: Contains a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C20H17FN2O4

Molecular Weight

368.4 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

InChI

InChI=1S/C20H17FN2O4/c21-14-3-5-16(6-4-14)23-11-15(10-20(23)25)22-19(24)8-2-13-1-7-17-18(9-13)27-12-26-17/h1-9,15H,10-12H2,(H,22,24)/b8-2-

InChI Key

MGFCCVHFUCSADN-WAPJZHGLSA-N

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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